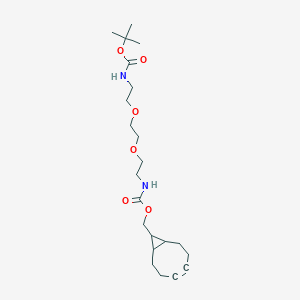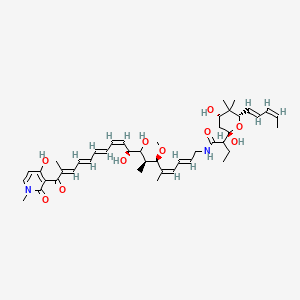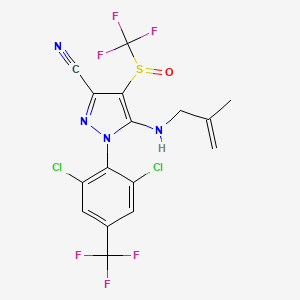
Flufiprole
Vue d'ensemble
Description
Flufiprole is a nonsystemic phenylpyrazole insecticide that targets the GABA receptor . It is used in rice fields and is excellent in controlling a wide range of pests . The chemical formula of Flufiprole is C16H10Cl2F6N4OS .
Synthesis Analysis
The synthesis of Flufiprole involves several steps, including the oxidation of sulfur into sulfoxide . Preliminary experiments for the metabolism assay of Flufiprole were conducted both in vitro and in vivo .
Molecular Structure Analysis
The molecular weight of Flufiprole is 491.24 . The structure of Flufiprole includes a phenylpyrazole group, which is crucial for its insecticidal activity .
Chemical Reactions Analysis
Flufiprole undergoes various chemical reactions in the environment and within organisms. For instance, it has been found to exhibit enantioselective metabolism in rat and human liver microsomes .
Physical And Chemical Properties Analysis
Flufiprole is a solid substance with a molecular weight of 491.24 . It has a complex structure that includes two chlorine atoms, six fluorine atoms, and a cyano substituent .
Applications De Recherche Scientifique
Enantioselective Bioactivity
Flufiprole exhibits stereoselectivity, meaning its enantiomers (mirror-image molecules) have different levels of bioactivity. The ®-enantiomer of Flufiprole has been found to be significantly more potent than the (S)-enantiomer, with 1.9-5.1 times higher bioactivity . This is crucial for developing more effective pest control agents with lower dosages, reducing environmental impact .
Acute Toxicity
The acute toxicity of Flufiprole enantiomers has been evaluated, revealing that the ®-enantiomer also possesses 3.7-5.7 times higher acute toxicity to non-target organisms like Scenedesmus obliquus and Trichogramma japonicum Ashmead compared to the (S)-enantiomer. This information is vital for assessing the environmental health risks associated with the pesticide .
Environmental Fate and Degradation
Flufiprole’s environmental fate is stereoselective, with different degradation rates for each enantiomer in various vegetables. For instance, the (S)-enantiomer degrades faster in pak choi and spinach, while the ®-enantiomer degrades more rapidly in cucumber and tomato. Understanding these patterns is important for food safety and pesticide regulation .
Molecular Simulation
Molecular simulation technology has been used to elucidate the mechanism of Flufiprole’s enantioselective bioactivity. The Glide Score, a measure of binding affinity, was better for the ®-isomer, indicating a more effective pest control action at the molecular level .
Stereoselective Synthesis
The stereoselective synthesis of Flufiprole is an area of active research. Developing methods to selectively produce the more active ®-enantiomer can lead to more efficient manufacturing processes and reduce the production of less desired enantiomers .
Pesticidal Activity
Flufiprole is a broad-spectrum insecticide effective against a variety of crop pests. Its efficacy against insects like grasshoppers, boll weevils, rice insects, and others makes it a valuable tool for agricultural pest management. Research into its pesticidal activity continues to explore its potential applications and effectiveness across different crops .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(2-methylprop-2-enylamino)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F6N4OS/c1-7(2)6-26-14-13(30(29)16(22,23)24)11(5-25)27-28(14)12-9(17)3-8(4-10(12)18)15(19,20)21/h3-4,26H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQHXBNMBZJPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC1=C(C(=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flufiprole | |
CAS RN |
704886-18-0 | |
| Record name | Flufiprole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0704886180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUFIPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0ZE3Z7AO7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Flufiprole, similar to other phenylpyrazole insecticides like fipronil and ethiprole, targets insect GABA receptors, specifically the RDL (Resistant to Dieldrin) GABA receptors. [, ] These receptors are crucial for neuronal signaling in insects. By binding to these receptors, flufiprole disrupts normal nerve impulses, leading to paralysis and ultimately death. []
A: Flufiprole has a molecular formula of C12H4Cl2F6N4OS and a molecular weight of 449.16 g/mol. [, ]
A: While the provided research papers focus on analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) for detection and quantification, they do not delve into specific spectroscopic data like NMR or IR. [, , ]
ANone: Flufiprole is primarily recognized for its insecticidal activity and does not possess inherent catalytic properties or applications. The provided research focuses on its behavior as an insecticide and its impact on the environment and non-target organisms.
A: While the provided abstracts do not elaborate on detailed computational studies, molecular docking simulations have been used to understand the interaction of flufiprole with the A2'N mutated RDL GABA receptor in Laodelphax striatellus, providing insights into the mechanism of resistance. [] Further computational studies, including QSAR modeling, could be valuable in understanding its environmental fate and designing new derivatives.
A: Although direct SAR studies are not detailed in the abstracts, the enantioselective toxicity of flufiprole has been highlighted. Research shows that R-flufiprole exhibits higher acute toxicity toward zebrafish embryos and larvae compared to its S-enantiomer. [] Further research exploring modifications to the flufiprole structure and their impact on insecticidal activity, toxicity, and environmental fate would be beneficial.
A: Researchers have investigated the development of flufiprole-loaded microcapsules using chitosan and sodium dodecyl sulfate through layer-by-layer self-assembly to achieve controlled release and potentially enhance its efficacy. [] This approach aims to improve the stability and delivery of flufiprole, potentially minimizing its environmental impact and maximizing its insecticidal activity.
A: While flufiprole is considered relatively safe for human consumption when used according to guidelines, research highlights the importance of assessing its potential risks to non-target organisms, especially aquatic life. [, , , ] Its accumulation in aquatic organisms like loach and its impact on algae raise concerns about its ecological impact. [, ] Furthermore, understanding the enantioselective toxicity of flufiprole is crucial for comprehensive risk assessment and regulation. []
A: Studies on loach (Misgurnus anguillicaudatus) revealed that flufiprole is rapidly metabolized into various compounds, including flufiprole sulfone, fipronil, and flufiprole amide. [] The metabolism was shown to be enantioselective, with preferential degradation of S-flufiprole observed. [] Similarly, in lizard liver and human liver microsomes, fipronil sulfone was identified as the primary metabolite, suggesting a common metabolic pathway across different species. []
A: While specific details on efficacy are not provided, research indicates that flufiprole enantiomers induce oxidative stress and DNA damage in earthworms (Eisenia fetida). [] This finding highlights the potential for adverse ecological effects on soil organisms and necessitates further investigation into its long-term impacts.
A: Yes, similar to other phenylpyrazole insecticides, resistance to flufiprole has been observed in insects like the small brown planthopper (Laodelphax striatellus). [] This resistance is often associated with mutations in the RDL GABA receptor. The A2'N mutation, for example, confers cross-resistance to multiple fiprole insecticides, including ethiprole, fipronil, and flufiprole, posing a significant challenge to pest management. []
A: While the research presented primarily focuses on environmental effects, the observation of oxidative stress and DNA damage in earthworms exposed to flufiprole raises concerns about potential long-term toxicological effects in non-target organisms, including potential endocrine disruption. [, , ] Further research is necessary to fully elucidate the toxicological profile of flufiprole and its metabolites.
ANone: The provided research primarily focuses on flufiprole as an insecticide, and the concept of drug delivery and targeting, commonly associated with pharmaceutical applications, is not directly applicable in this context.
A: Gas chromatography (GC) equipped with an electron capture detector (ECD) is a widely used technique for analyzing flufiprole residues in various matrices, including soil, rice, and aquatic products. [, , ] Solid-phase extraction (SPE) is often employed as a pre-treatment step to isolate and concentrate flufiprole from complex matrices. [] High-performance liquid chromatography (HPLC) with chiral columns has proven valuable for separating and analyzing flufiprole enantiomers, providing insights into their distinct biological activities. [, , ]
A: Research on flufiprole-loaded microcapsules revealed that the core status (solid particles, solution droplets, or oil suspending agent) significantly influences the release kinetics. [] While all three types exhibited similar release profiles, the time to reach peak release varied. [] Understanding these release mechanisms is crucial for developing controlled-release formulations that optimize efficacy and minimize environmental impact.
A: The research papers highlight the importance of method validation for accurate and reliable flufiprole quantification. Studies typically report parameters such as recovery, precision (relative standard deviation), and limit of detection (LOD) to demonstrate the suitability of the developed analytical methods. [, , ] This rigorous validation process ensures the accuracy and reliability of data generated for environmental monitoring, food safety assessment, and toxicological studies.
ANone: Although not explicitly discussed, the development and implementation of robust quality control and assurance measures are paramount throughout the entire lifecycle of flufiprole, from production and formulation to application and monitoring. These measures ensure consistent product quality, minimize variability in experimental results, and ultimately contribute to the responsible and sustainable use of this insecticide.
ANone: The research focuses on the insecticidal activity and environmental fate of flufiprole. Immunogenicity, which relates to the ability of a substance to provoke an immune response, is not a primary focus in the context of insecticide research.
ANone: As flufiprole's primary application is as an insecticide, its interaction with drug transporters, a concept relevant to pharmaceuticals, is not extensively studied or discussed in the provided research.
A: Research suggests that flufiprole is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A19 in lizards and CYP3A4 in humans. [] This finding indicates potential interactions with drug-metabolizing enzymes, which could have implications for organisms exposed to flufiprole alongside other xenobiotics.
A: Flufiprole exhibits limited biodegradability, especially in soil, contributing to its persistence in the environment. [] Its biocompatibility with non-target organisms is a subject of ongoing research, with studies highlighting its potential to induce oxidative stress and DNA damage in earthworms, indicating potential adverse effects on soil ecosystems. []
ANone: The research primarily focuses on the environmental fate and impact of flufiprole, and specific strategies for its recycling or waste management are not discussed. Implementing effective waste management practices, particularly for pesticide containers and contaminated materials, is crucial to prevent environmental contamination and human exposure.
A: The research highlights the importance of advanced analytical techniques, including GC, HPLC, and molecular docking simulations, in understanding the behavior and impact of flufiprole. [, , , , , , , ] Continued investment in research infrastructure and resources is essential for monitoring its presence in the environment, assessing its effects on non-target organisms, and developing sustainable pest control strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




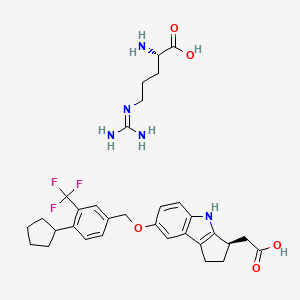


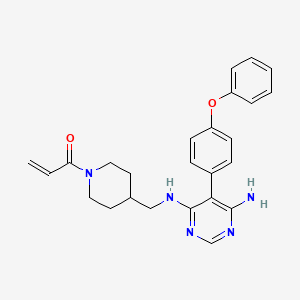
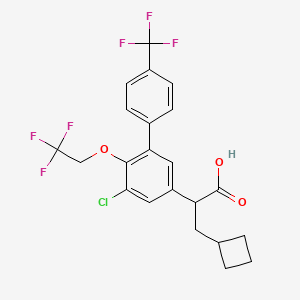

![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)

